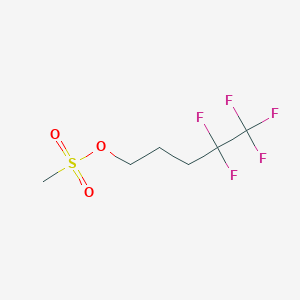

4,4,5,5,5-Pentafluoropentyl methanesulfonate

描述

属性

IUPAC Name |

4,4,5,5,5-pentafluoropentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRVGMDZPRZPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475884 | |

| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252947-01-6 | |

| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route Overview

The primary and most documented method for preparing 4,4,5,5,5-Pentafluoropentyl methanesulfonate involves the esterification of 4,4,5,5,5-pentafluoropentanol with methanesulfonyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct and to promote ester formation.

$$

\text{4,4,5,5,5-Pentafluoropentanol} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Inert atmosphere, low temp}} \text{this compound} + \text{HCl}

$$

Detailed Reaction Conditions and Procedure

-

- 4,4,5,5,5-Pentafluoropentanol (alcohol precursor)

- Methanesulfonyl chloride (methanesulfonylating agent)

- Base: Triethylamine or similar organic base

-

- Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxidation

- Low temperature (typically 0–5 °C) to minimize side reactions and decomposition

-

- Anhydrous dichloromethane (DCM) or other aprotic solvents to dissolve reactants and maintain reaction homogeneity

-

- Dissolve 4,4,5,5,5-pentafluoropentanol in dry DCM.

- Cool the reaction mixture to 0–5 °C under inert atmosphere.

- Add triethylamine slowly to neutralize HCl formed.

- Add methanesulfonyl chloride dropwise with stirring.

- Allow the reaction to proceed until completion (monitored by TLC or NMR).

- Quench the reaction by adding water or aqueous sodium bicarbonate.

- Separate organic layer, wash, dry over anhydrous magnesium sulfate.

- Purify product by distillation or recrystallization.

Industrial Scale Considerations

In industrial production, the synthetic route remains fundamentally the same but involves:

- Larger reactors with precise temperature control to maintain reaction selectivity.

- Continuous or batch processing modes.

- Use of automated reagent addition to control exothermicity.

- Purification via distillation under reduced pressure or recrystallization to achieve high purity.

- Waste treatment for acidic byproducts and solvent recovery.

Reaction Mechanism Insights

The methanesulfonyl chloride reacts with the hydroxyl group of 4,4,5,5,5-pentafluoropentanol to form the sulfonate ester via nucleophilic substitution. The base scavenges the released HCl, preventing acid-catalyzed side reactions.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Alcohol precursor | 4,4,5,5,5-Pentafluoropentanol | Purity > 98% |

| Sulfonylating agent | Methanesulfonyl chloride | Fresh, anhydrous |

| Base | Triethylamine or equivalent | Stoichiometric or slight excess |

| Solvent | Anhydrous dichloromethane (DCM) | Dry, oxygen-free |

| Temperature | 0–5 °C | To minimize side reactions |

| Atmosphere | Nitrogen or argon | Inert to avoid moisture and oxidation |

| Reaction time | 1–3 hours | Monitored by TLC or NMR |

| Purification method | Distillation or recrystallization | To achieve high purity |

| Yield | Typically 80–95% | Depends on scale and purity of reagents |

Research Findings and Optimization Notes

- Base Selection: Triethylamine is preferred for its solubility and effective neutralization of HCl. Using inorganic bases can cause emulsions and complicate workup.

- Temperature Control: Maintaining low temperature is critical to avoid decomposition of methanesulfonyl chloride and side reactions such as elimination or polymerization.

- Solvent Choice: Aprotic solvents like DCM favor ester formation and facilitate easy separation.

- Purity of Starting Materials: High purity 4,4,5,5,5-pentafluoropentanol is essential to minimize impurities in the final product.

- Moisture Sensitivity: Both methanesulfonyl chloride and the sulfonate ester are moisture sensitive; rigorous drying of solvents and reagents is necessary.

Alternative Preparation Routes

While the methanesulfonyl chloride esterification is the standard method, other less common approaches include:

- Using methanesulfonic anhydride as the sulfonylating agent.

- Employing solid-supported sulfonylating reagents for easier purification.

- Direct fluorination of pentyl methanesulfonate derivatives, though this is less practical due to harsh conditions.

化学反应分析

Types of Reactions

4,4,5,5,5-Pentafluoropentyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted pentyl derivatives.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include alcohols, aldehydes, or carboxylic acids.

科学研究应用

Organic Synthesis

4,4,5,5,5-Pentafluoropentyl methanesulfonate is primarily used as a reagent in organic synthesis. Its ability to form carbon-fluorine bonds makes it valuable in developing fluorinated compounds that exhibit enhanced biological activity and stability .

Key Reactions:

- Nucleophilic Substitution: The methanesulfonate group acts as an excellent leaving group, facilitating nucleophilic attacks from amines and thiols.

- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Biological Applications

In biological research, this compound is utilized for modifying biomolecules. Its unique fluorinated structure can influence the pharmacokinetics and pharmacodynamics of drugs, making it useful for studying drug interactions and mechanisms of action .

Case Study: Antagonists for Estrogen Receptors

Research has shown that derivatives of this compound can serve as antagonists for mutant estrogen receptors associated with breast cancer. These compounds were evaluated for their ability to inhibit estrogen receptor signaling in cancer cell lines .

| Compound | Activity | IC50 (nM) |

|---|---|---|

| Compound 1 | Moderate | 0.55 |

| Compound 2 | High | 1.2 |

| Fulvestrant | Reference | 0.21 |

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for creating high-performance materials used in electronics and coatings .

作用机制

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom attached to the pentafluoropentyl group. This reactivity is exploited in various chemical reactions to form new bonds and modify molecules .

相似化合物的比较

Key Properties :

- Reactivity : The methanesulfonate group acts as an excellent leaving group, making this compound valuable in nucleophilic substitution reactions (e.g., alkylation or arylation).

- Stability: Fluorination increases thermal and chemical stability compared to non-fluorinated analogs.

- Applications : Used in organic synthesis, pharmaceutical intermediates, and materials science for introducing fluorinated chains into target molecules .

Comparative Analysis with Structurally Similar Compounds

Fluorinated Sulfonate Esters

| Compound Name | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| 4,4,5,5,5-Pentafluoropentyl methanesulfonate | C₆H₉F₅O₃S | High lipophilicity; stable leaving group | Pharmaceutical alkylation reactions |

| 2,3,4,5,6-Pentafluorophenyl tosylate | C₁₃H₇F₅O₃S | Electron-deficient aromatic ring; reacts with nucleophiles at room temperature | Proteomics, peptide modification |

| S-(4,4,5,5,5-Pentafluoropentyl)isothiourea methanesulfonate | C₇H₁₃F₅N₂O₃S₂ | Contains isothiourea group; enhanced biological interaction potential | Enzyme inhibition studies |

Structural Insights :

- The pentafluoropentyl chain in the target compound increases solubility in non-polar solvents compared to aromatic pentafluorophenyl analogs (e.g., 2,3,4,5,6-Pentafluorophenyl tosylate) .

- Methanesulfonate vs. Tosylate : Tosylates (e.g., 2,3,4,5,6-Pentafluorophenyl tosylate) are more reactive in SN2 reactions due to the electron-withdrawing tolyl group, whereas methanesulfonates are less sterically hindered .

Fluorinated Acrylates and Carbonates

| Compound Name | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| 4,4,5,5,5-Pentafluoropentyl acrylate | C₈H₇F₅O₂ | Polymerizable acrylate group; high thermal stability | Fluoropolymer synthesis |

| 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate | C₈H₇F₇O₃ | Hydrolysis-prone carbonate group; moderate reactivity | Solvent-resistant coatings |

Functional Group Comparison :

- Acrylates (e.g., 4,4,5,5,5-Pentafluoropentyl acrylate) undergo radical polymerization, unlike methanesulfonates, which are non-polymerizable .

- Carbonates (e.g., 2,2-Difluoroethyl pentafluoropentyl carbonate) are more susceptible to hydrolysis under basic conditions compared to sulfonate esters .

Fluorinated Sulfones and Protected Sulfonates

| Compound Name | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| Pentafluorophenyl methylsulfone | C₇H₅F₅O₂S | Oxidized sulfone group; inert in substitution reactions | Stabilizer in high-temperature resins |

| Methanesulfonic acid 5-Boc-amino-pentyl ester | C₁₁H₂₃NO₅S | Boc-protected amine; deprotects under acidic conditions | Peptide synthesis |

Reactivity Differences :

- Sulfones (e.g., Pentafluorophenyl methylsulfone) lack leaving group ability, making them unsuitable for alkylation but stable in harsh conditions .

- Boc-protected sulfonates (e.g., Methanesulfonic acid 5-Boc-amino-pentyl ester) enable controlled amine release, a feature absent in the target compound .

Physicochemical Properties and Stability

| Property | This compound | Pentafluorophenyl Tosylate | 4,4,5,5,5-Pentafluoropentyl Acrylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~272.19 | 338.25 | ~238.11 |

| Solubility | Low in water; high in DCM, THF | Low in polar solvents | Miscible with fluorinated solvents |

| Thermal Stability | Stable up to 150°C | Stable up to 120°C | Stable up to 200°C |

| Reactivity | Moderate SN2 reactivity | High SN2 reactivity | Polymerizes under UV/heat |

生物活性

4,4,5,5,5-Pentafluoropentyl methanesulfonate (PFPS) is a fluorinated compound with significant applications in both organic synthesis and biological research. Its unique structure imparts distinct chemical properties that facilitate various biochemical interactions. This article explores the biological activity of PFPS, highlighting its mechanisms of action, applications in biochemical studies, and relevant research findings.

- Molecular Formula : C7H13F5N2O3S2

- Molecular Weight : 332.32 g/mol

- Structure : The compound features a pentafluoropentyl group attached to a methanesulfonate moiety, which enhances its electrophilic character.

PFPS acts primarily as an electrophile due to the presence of the methanesulfonate group. This group serves as a leaving group during nucleophilic substitution reactions, allowing nucleophiles to attack the carbon atom bonded to the pentafluoropentyl group. This reactivity is crucial for modifying biomolecules and studying their functions in various biological contexts.

Applications in Biological Research

PFPS has been employed in multiple areas of biochemical research:

- Enzyme Mechanisms : It is used to investigate enzyme mechanisms by modifying substrates or inhibitors to study their interactions with enzymes.

- Protein Interactions : PFPS facilitates the exploration of protein-protein interactions by acting as a reactive probe that can covalently bond to nucleophilic sites on proteins.

- Organic Synthesis : The compound is also utilized in organic synthesis for forming carbon-fluorine bonds, which are pivotal in developing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the biological activity and implications of PFPS:

-

Study on Enzyme Inhibition :

- Researchers utilized PFPS to modify specific enzymes involved in metabolic pathways. The results demonstrated that PFPS could effectively inhibit enzyme activity through covalent modification, leading to altered metabolic profiles in treated cells.

-

Protein Interaction Studies :

- In a study focused on protein interactions, PFPS was used to label proteins within living cells. The covalent binding allowed for tracking protein dynamics and interactions in real-time using fluorescence microscopy.

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

The following table summarizes the key differences between PFPS and related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4,4,5,5,5-Pentafluoropentanol | Alcohol precursor | Less reactive than PFPS; limited applications |

| Methanesulfonyl Chloride | Used in synthesis | Highly reactive; used primarily as an intermediate |

| Other Fluorinated Methanesulfonates | Varying alkyl groups | Similar reactivity but differing biological effects |

常见问题

Q. How can researchers optimize the synthesis of 4,4,5,5,5-Pentafluoropentyl methanesulfonate to achieve high purity and yield?

- Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 0–6°C for fluorinated intermediates), pH (neutral to mildly acidic conditions to avoid decomposition), and reaction time (monitored via TLC or HPLC). Statistical design of experiments (DoE) can minimize trial-and-error by identifying critical variables (e.g., molar ratios, solvent polarity) . For fluorinated compounds, inert atmospheres (N₂/Ar) are essential to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures) enhances purity .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer: High-resolution ¹⁹F NMR and ¹H NMR are critical for confirming fluorinated alkyl chain positions and sulfonate group connectivity . HPLC with UV detection (λ = 210–254 nm) monitors reaction progress and purity (>95% by area normalization). Mass spectrometry (ESI-TOF or MALDI-TOF) provides molecular weight validation, while FT-IR confirms functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer: The compound’s stability is influenced by moisture sensitivity (hydrolysis of the sulfonate ester) and thermal decomposition (>100°C). Store under anhydrous conditions (desiccated, −20°C) in amber vials to prevent photodegradation. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Fluorinated analogs are prone to defluorination in basic media; thus, pH-neutral buffers are recommended for solutions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model transition states and activation energies for sulfonate ester reactivity. Tools like ICReDD’s reaction path search integrate computational and experimental data to predict nucleophilic substitution pathways (e.g., SN2 at the methanesulfonate group) . Machine learning models trained on fluorinated compound databases can prioritize reaction conditions (solvent, catalyst) for cross-coupling or fluorination reactions .

Q. What mechanistic insights explain contradictory reactivity data in fluorinated sulfonate esters under varying conditions?

- Methodological Answer: Contradictions often arise from competing mechanisms (e.g., steric hindrance vs. electronic effects). Kinetic isotope experiments (KIE) and Hammett plots differentiate between SN1/SN2 pathways. For example, electron-withdrawing fluorine substituents may polarize the C–O bond, favoring SN1 in polar solvents, while bulky fluorinated chains hinder nucleophilic attack (SN2) . In situ Raman spectroscopy tracks intermediate formation (e.g., sulfonic acid byproducts) to resolve discrepancies .

Q. How can this compound be applied in designing fluorinated polymers or surfactants?

- Methodological Answer: The compound serves as a monomer for synthesizing fluorinated polyelectrolytes via radical polymerization (AIBN initiator, 60–80°C). Its perfluorinated tail enhances hydrophobicity and thermal stability, relevant for fuel-cell membranes or anti-fouling coatings . Surface tension measurements (Wilhelmy plate method) and contact angle analysis quantify surfactant efficacy. Toxicity screening (e.g., Daphnia magna assays) ensures environmental safety for industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。